4,5-Dimethyl-2-ethoxyphenylboronic acid
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Description
4,5-Dimethyl-2-ethoxyphenylboronic acid is a type of organoboron compound . It is a solid substance with a molecular weight of 194.04 . Its IUPAC name is (2-ethoxy-4,5-dimethylphenyl)boronic acid .
Molecular Structure Analysis
The molecular formula of 4,5-Dimethyl-2-ethoxyphenylboronic acid is C10H15BO3 . The InChI code is 1S/C10H15BO3/c1-4-14-10-6-8(3)7(2)5-9(10)11(12)13/h5-6,12-13H,4H2,1-3H3 .Chemical Reactions Analysis
While specific chemical reactions involving 4,5-Dimethyl-2-ethoxyphenylboronic acid are not detailed in the available resources, boronic acids are generally involved in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in carbon-carbon bond-forming processes .Physical And Chemical Properties Analysis
4,5-Dimethyl-2-ethoxyphenylboronic acid is a solid substance . It should be stored at a temperature of 2-8°C .Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Target of Action
The primary target of 4,5-Dimethyl-2-ethoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction pathway . The downstream effects include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis reactions .
Pharmacokinetics
Like other boronic acids, it is expected to have good bioavailability due to its ability to form stable, readily prepared, and generally environmentally benign organoboron reagents .
Result of Action
The molecular effect of the compound’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds . On a cellular level, the effects would depend on the specific organic compounds that are synthesized.
Action Environment
The action, efficacy, and stability of 4,5-Dimethyl-2-ethoxyphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the compound can perform effectively in a wide range of conditions .
properties
IUPAC Name |
(2-ethoxy-4,5-dimethylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO3/c1-4-14-10-6-8(3)7(2)5-9(10)11(12)13/h5-6,12-13H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYAHKGBSDTZAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OCC)C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethyl-2-ethoxyphenylboronic acid |
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